

# Spectroscopic Profile of 6-Bromoquinolin-3-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Bromoquinolin-3-ol**

Cat. No.: **B1285044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-bromoquinolin-3-ol**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, analysis based on analogous compounds, and standardized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **6-bromoquinolin-3-ol** in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **6-bromoquinolin-3-ol**. These values are derived from computational predictions and comparison with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data (500 MHz, DMSO- $\text{d}_6$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ ) [ppm]	Predicted Multiplicity	Predicted Coupling Constant (J) [Hz]
H-2	~8.5 - 8.7	d	~2.5
H-4	~7.3 - 7.5	d	~2.5
H-5	~7.8 - 8.0	d	~9.0
H-7	~7.6 - 7.8	dd	~9.0, 2.2
H-8	~8.1 - 8.3	d	~2.2
OH-3	~9.5 - 10.5	br s	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary based on solvent and experimental conditions.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{DMSO-d}_6$ )**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) [ppm]
C-2	~145 - 148
C-3	~150 - 153
C-4	~110 - 113
C-4a	~128 - 131
C-5	~125 - 128
C-6	~118 - 121
C-7	~133 - 136
C-8	~129 - 132
C-8a	~146 - 149

Note: Chemical shifts are referenced to the solvent peak. These are estimated values.

**Table 3: Expected Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Broad, Strong	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~1620 - 1450	Medium to Strong	C=C and C=N stretching (quinoline ring)
~1350 - 1250	Strong	C-O stretch (phenol)
~1100 - 1000	Medium	C-H in-plane bending
~900 - 675	Medium to Strong	C-H out-of-plane bending
~600 - 500	Medium	C-Br stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	222.96, 224.96	Molecular ion peak with characteristic bromine isotopic pattern ( <sup>79</sup> Br/ <sup>81</sup> Br)
[M-H] <sup>+</sup>	221.96, 223.96	Loss of a hydrogen atom
[M-CO] <sup>+</sup>	194.97, 196.97	Loss of carbon monoxide
[M-Br] <sup>+</sup>	144.04	Loss of the bromine atom

Note: m/z values are for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **6-bromoquinolin-3-ol**. These protocols are based on standard laboratory procedures for the analysis of heterocyclic organic compounds.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Sample Preparation:

- Accurately weigh 10-20 mg of **6-bromoquinolin-3-ol** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

## $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard one-pulse sequence.
- Temperature: 298 K.
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled pulse sequence.

- Temperature: 298 K.
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Referencing: The spectrum is referenced to the solvent peak.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### Sample Introduction:

- The sample can be introduced via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the sample's volatility and thermal stability.

Ionization:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
- Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules.

Mass Analysis:

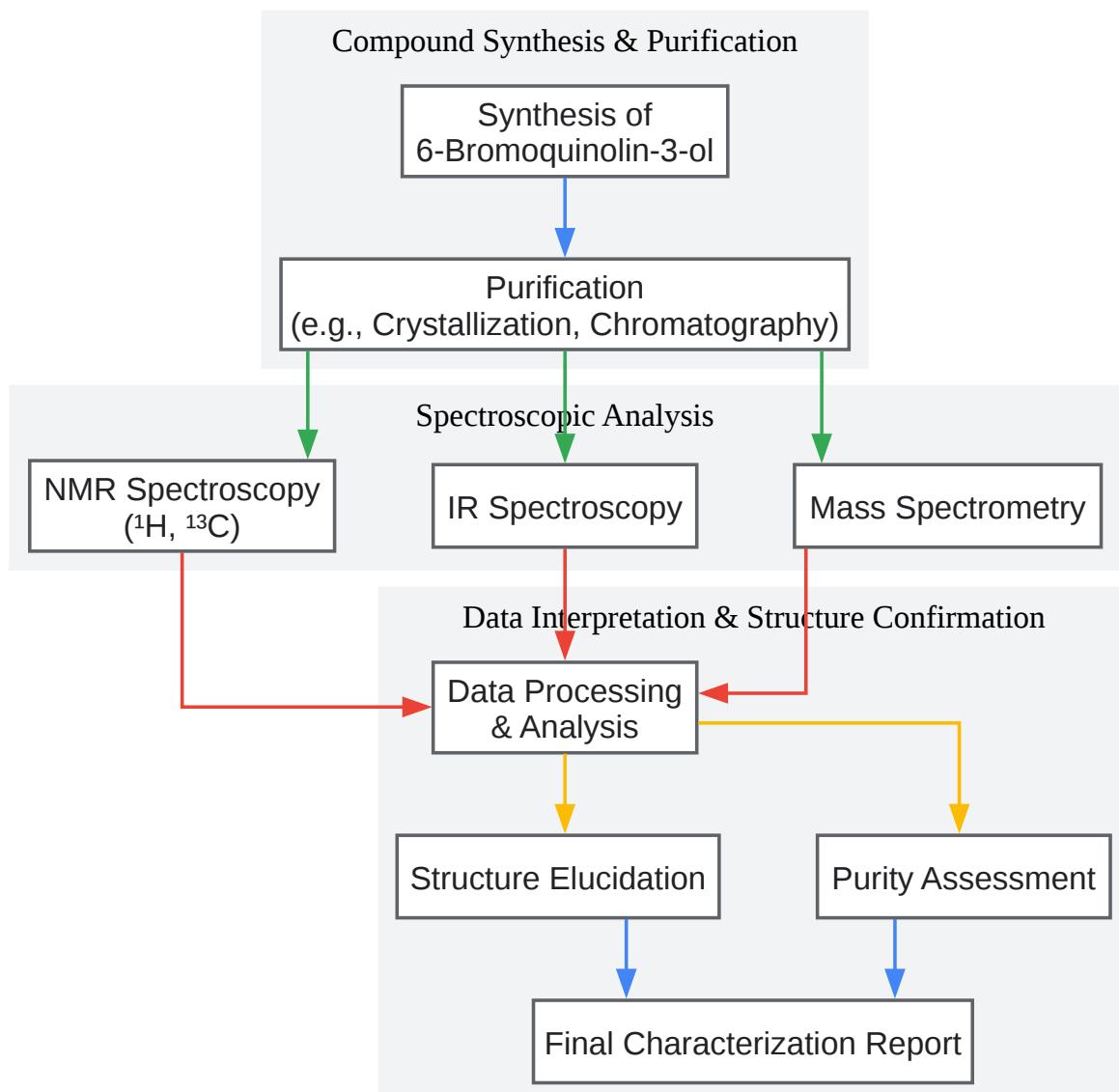
- The ionized fragments are separated based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Detection:

- The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions as a function of their  $m/z$  ratio.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **6-bromoquinolin-3-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **6-Bromoquinolin-3-ol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoquinolin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1285044#spectroscopic-data-nmr-ir-ms-of-6-bromoquinolin-3-ol\]](https://www.benchchem.com/product/b1285044#spectroscopic-data-nmr-ir-ms-of-6-bromoquinolin-3-ol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)